Lithium, tridecyl-

Description

BenchChem offers high-quality Lithium, tridecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, tridecyl- including the price, delivery time, and more detailed information at info@benchchem.com.

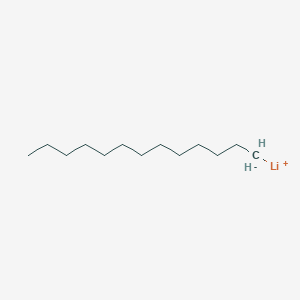

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

195137-26-9 |

|---|---|

Molecular Formula |

C13H27Li |

Molecular Weight |

190.3 g/mol |

IUPAC Name |

lithium;tridecane |

InChI |

InChI=1S/C13H27.Li/c1-3-5-7-9-11-13-12-10-8-6-4-2;/h1,3-13H2,2H3;/q-1;+1 |

InChI Key |

ICKZZSZFPMMUOP-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCCCCCCCCCCC[CH2-] |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of tridecyl lithium"

An In-depth Technical Guide to the Synthesis and Characterization of Tridecyl Lithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organolithium reagents are a cornerstone of modern organic synthesis, valued for their potent nucleophilicity and basicity. Among these, long-chain alkyllithiums such as tridecyl lithium are of interest for the introduction of extended alkyl chains in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis and characterization of tridecyl lithium. It outlines detailed, generalized experimental protocols, data presentation in tabular format for clarity, and visual diagrams to elucidate key processes. This document is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

Tridecyl lithium (C₁₃H₂₇Li) is a long-chain alkyllithium reagent. While not as commonly used as its shorter-chain counterparts like n-butyllithium, it serves as a valuable reagent for the introduction of a C₁₃ alkyl group onto various electrophilic substrates. Its synthesis and characterization require careful handling due to its reactivity with air and moisture. This guide details a generalized approach to its preparation and subsequent analysis.

Synthesis of Tridecyl Lithium

The synthesis of tridecyl lithium is typically achieved through the reaction of a tridecyl halide with lithium metal. Both 1-chlorotridecane and 1-bromotridecane can serve as starting materials. The choice of halide can influence the reaction rate and initiation.

Starting Materials

The selection of the starting tridecyl halide is a critical first step. Below is a summary of the physical properties of 1-chlorotridecane and 1-bromotridecane.

| Property | 1-Chlorotridecane | 1-Bromotridecane[1][2][3][4] |

| CAS Number | 17372-94-6 | 765-09-3 |

| Molecular Formula | C₁₃H₂₇Cl | C₁₃H₂₇Br |

| Molecular Weight | 218.81 g/mol | 263.26 g/mol |

| Boiling Point | ~280 °C at 760 mmHg | 292.3±3.0 °C at 760 mmHg[1] |

| Melting Point | ~ -5 °C | 4-7 °C[1][3] |

| Density | ~0.86 g/mL at 25 °C | 1.0±0.1 g/cm³[1] |

Experimental Protocol: Synthesis of Tridecyl Lithium

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

1-Bromotridecane (or 1-chlorotridecane)

-

Lithium metal (dispersion or wire)

-

Anhydrous hexane (or other suitable hydrocarbon solvent)

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

-

Cannula for liquid transfer

Procedure:

-

Preparation of Lithium Metal: Lithium metal is typically coated in mineral oil to prevent oxidation. The oil must be removed before use.

-

Under an inert atmosphere, wash a pre-weighed amount of lithium metal (2.2 molar equivalents relative to the alkyl halide) with anhydrous hexane.

-

Decant the hexane wash. Repeat this process two more times.

-

The cleaned lithium is then cut into small pieces to increase the surface area.

-

-

Reaction Setup:

-

Place the freshly cleaned lithium metal into a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous hexane to the flask to cover the lithium.

-

In a separate dry Schlenk flask, prepare a solution of 1-bromotridecane (1 molar equivalent) in anhydrous hexane.

-

-

Reaction:

-

Begin vigorously stirring the lithium suspension in hexane.

-

Slowly add the 1-bromotridecane solution to the lithium suspension via a cannula. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the shiny lithium metal and the formation of a slightly cloudy solution of tridecyl lithium and a white precipitate of lithium bromide. The reaction time can vary but is typically several hours.

-

-

Work-up and Storage:

-

Once the reaction is complete, allow the lithium bromide precipitate to settle.

-

The supernatant containing the tridecyl lithium solution can be carefully transferred via cannula to a clean, dry storage vessel (e.g., a Schlenk flask with a Teflon valve).

-

The concentration of the tridecyl lithium solution must be determined by titration before use.

-

Store the solution under an inert atmosphere at a low temperature (e.g., in a refrigerator) to minimize decomposition.

-

Characterization of Tridecyl Lithium

The characterization of organolithium reagents is crucial to determine their concentration and purity. The most common methods are titration and NMR spectroscopy.

Titration: Gilman Double Titration

The Gilman double titration method is a reliable technique to determine the concentration of the active organolithium species, distinguishing it from non-basic lithium salts.

Protocol:

Part A: Total Base Titration

-

Carefully transfer a known volume (e.g., 1.0 mL) of the tridecyl lithium solution into a flask containing distilled water (e.g., 20 mL).

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the resulting lithium hydroxide solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached (disappearance of the pink color for phenolphthalein).

-

Record the volume of HCl used. This titration determines the total base content (tridecyl lithium + any lithium hydroxide/alkoxide impurities).

Part B: Non-Alkyllithium Base Titration

-

In a separate flask, add the same known volume of the tridecyl lithium solution to a solution of 1,2-dibromoethane in anhydrous diethyl ether. The 1,2-dibromoethane reacts with the tridecyl lithium but not with other basic impurities.

-

After a few minutes, add distilled water to the flask.

-

Add the indicator and titrate with the standardized HCl solution.

-

Record the volume of HCl used. This titration determines the amount of non-alkyllithium basic impurities.

Calculation:

The concentration of the active tridecyl lithium is calculated from the difference between the two titration volumes.

| Titration | Description | Illustrative Volume of 0.1 M HCl (mL) |

| Titration A | Total Base | 12.5 |

| Titration B | Non-Alkyllithium Base | 0.5 |

| Difference (A-B) | Active Tridecyl Lithium | 12.0 |

This data is for illustrative purposes only.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of organolithium compounds, including their state of aggregation.[1] Both ¹H, ¹³C, and ⁷Li NMR can provide valuable information. Due to the quadrupolar nature of the ⁷Li nucleus, ⁶Li NMR, which has a smaller quadrupole moment, can sometimes provide sharper signals.[5]

Expected Spectroscopic Features (Illustrative):

-

¹H NMR: The protons on the carbon alpha to the lithium atom (α-CH₂) are expected to be significantly shielded and appear at a characteristic upfield chemical shift, typically in the range of -1 to 1 ppm. The other protons of the tridecyl chain would appear in the typical aliphatic region (0.8-1.5 ppm).

-

¹³C NMR: The α-carbon is also expected to be shielded and show a characteristic upfield chemical shift. The signal may be broadened due to scalar coupling with the lithium nucleus.

-

⁷Li NMR: The chemical shift of ⁷Li can provide information about the aggregation state of the organolithium species in solution.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| **¹H (α-CH₂) ** | -1.0 to 1.0 | Shielded due to the electropositive lithium. |

| ¹³C (α-C) | 10 to 20 | Shielded and may show C-Li coupling. |

| ⁷Li | 0 to 2 | Chemical shift is dependent on solvent and aggregation state. |

This data is illustrative and based on general knowledge of alkyllithium compounds.

Visualizing the Workflow and Relationships

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of tridecyl lithium.

Caption: Synthesis workflow for tridecyl lithium.

Characterization Logic

This diagram shows the logical relationship between the characterization methods.

Caption: Logical flow of tridecyl lithium characterization.

Safety Considerations

Organolithium reagents are highly reactive and pyrophoric. They react violently with water and can ignite spontaneously in air. All manipulations should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of tridecyl lithium. By following the outlined generalized protocols and safety precautions, researchers can confidently prepare and characterize this valuable long-chain alkyllithium reagent for its application in complex organic synthesis. The provided tables and diagrams serve as quick references for experimental planning and data interpretation. Further optimization of the described methods may be necessary to suit specific laboratory conditions and research objectives.

References

Unveiling the Profile of Tridecyl Lithium: A Technical Guide for Researchers

Executive Summary

Tridecyl lithium (C₁₃H₂₇Li) is an organolithium reagent that, while not extensively characterized, is presumed to be a potent nucleophile and a strong base, consistent with the behavior of other alkyllithium compounds.[1][2] Its long alkyl chain is expected to influence its physical properties, particularly its solubility and aggregation state in various solvents. This document outlines the inferred physical properties, provides detailed experimental protocols for its synthesis and typical reactions, and includes visualizations of key chemical pathways.

Inferred Physical Properties of Tridecyl Lithium

The quantitative physical properties of tridecyl lithium have not been empirically determined and reported. However, based on the known characteristics of other long-chain alkyllithium compounds, the following properties can be reasonably inferred.

| Property | Expected Value / Characteristic |

| Molecular Formula | C₁₃H₂₇Li |

| Molecular Weight | 190.31 g/mol |

| Appearance | Likely a colorless or pale yellow solution in a hydrocarbon solvent, or a low-melting waxy solid in its pure state. |

| Melting Point | Expected to be low, likely near or slightly above room temperature. Long-chain alkyllithiums are generally low-melting solids or viscous liquids. |

| Boiling Point | Not applicable. Alkyllithium reagents typically decompose at elevated temperatures before boiling.[3] |

| Solubility | Expected to be soluble in non-polar organic solvents such as pentane, hexane, and diethyl ether.[4] The long alkyl chain would enhance its solubility in hydrocarbon solvents. |

| Stability | Thermally unstable, particularly in etheral solvents where it can react with the solvent over time.[3] Solutions are typically stored under an inert atmosphere at low temperatures. |

| Reactivity | Highly reactive and pyrophoric, especially upon exposure to air and moisture.[5] It is a strong base and a powerful nucleophile.[1] |

| Aggregation State | In hydrocarbon solvents, it is expected to exist as aggregates (tetramers or hexamers) to stabilize the electron-deficient lithium centers. The degree of aggregation can be solvent-dependent.[2] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and use of a long-chain alkyllithium reagent such as tridecyl lithium. These procedures should only be performed by trained personnel in a properly equipped laboratory under an inert atmosphere (e.g., argon or nitrogen).

Synthesis of Tridecyl Lithium

Objective: To synthesize tridecyl lithium from 1-chlorotridecane and lithium metal.

Materials:

-

1-Chlorotridecane (C₁₃H₂₇Cl)

-

Lithium metal dispersion (containing 1-3% sodium)

-

Anhydrous pentane or hexane

-

Schlenk flask and other appropriate oven-dried glassware

-

Inert gas supply (argon or nitrogen)

-

Magnetic stirrer and stir bar

Procedure:

-

All glassware is rigorously dried in an oven at >120°C overnight and assembled hot under a stream of inert gas.

-

A known quantity of lithium metal dispersion is weighed and transferred to the Schlenk flask containing anhydrous pentane under a positive pressure of inert gas.

-

The suspension is stirred vigorously to ensure good mixing.

-

1-Chlorotridecane is dissolved in anhydrous pentane in a separate, dry dropping funnel.

-

The solution of 1-chlorotridecane is added dropwise to the stirred lithium dispersion at a rate that maintains a gentle reflux. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours to ensure complete reaction.

-

The resulting solution of tridecyl lithium is allowed to stand for the lithium chloride byproduct to precipitate.

-

The supernatant containing the tridecyl lithium solution can be carefully cannulated to another dry Schlenk flask for storage or immediate use.

-

The concentration of the alkyllithium solution should be determined by titration before use.[3]

Deprotonation Reaction Using Tridecyl Lithium

Objective: To use tridecyl lithium as a strong base to deprotonate a generic substrate with an acidic proton (e.g., a terminal alkyne).

Materials:

-

A solution of tridecyl lithium in pentane of known concentration

-

Substrate with an acidic proton (e.g., 1-dodecyne)

-

Anhydrous tetrahydrofuran (THF)

-

Dry glassware under an inert atmosphere

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

The substrate (e.g., 1-dodecyne) is dissolved in anhydrous THF in a dry Schlenk flask under an inert atmosphere.

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

One equivalent of the standardized tridecyl lithium solution is slowly added to the cooled, stirred solution of the substrate.

-

The reaction mixture is stirred at -78°C for 1 hour to ensure complete deprotonation, resulting in the formation of the lithium acetylide.

-

The resulting solution can then be treated with an electrophile for subsequent synthetic transformations.

-

The reaction is quenched at low temperature by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride).

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent, dried, and purified by standard methods.

Visualizations

The following diagrams illustrate the general chemical pathways relevant to tridecyl lithium.

Caption: General synthesis of an alkyllithium reagent.

Caption: Deprotonation using an alkyllithium reagent.

Safety and Handling

Organolithium reagents such as tridecyl lithium are highly hazardous and require specialized handling procedures.

-

Pyrophoricity: They can ignite spontaneously upon contact with air. All manipulations must be carried out under an inert atmosphere.[5]

-

Reactivity with Water: They react violently with water and other protic solvents.

-

Corrosivity: They are corrosive to skin and eyes. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

-

Storage: Solutions should be stored in a cool, dry place under an inert atmosphere, away from sources of ignition.

Conclusion

While specific experimental data for tridecyl lithium is scarce, its chemical behavior can be confidently predicted based on the extensive knowledge of organolithium chemistry. It is expected to be a highly reactive, strong base and nucleophile, soluble in hydrocarbon solvents. The provided protocols and diagrams serve as a general guide for its synthesis and application in a research setting. Extreme caution and adherence to strict safety protocols are paramount when working with this and other organolithium reagents.

References

An In-depth Technical Guide on Tridecyl Lithium and Long-Chain Alkyllithium Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tridecyl lithium, a representative long-chain alkyllithium reagent. Due to the absence of a specific registered CAS number for tridecyl lithium, this document will focus on the general characteristics, synthesis, and reactivity of long-chain alkyllithium reagents, using tridecyl lithium as a primary example. The information presented is curated for an audience in research, particularly those involved in synthetic organic chemistry and pharmaceutical development.

Introduction to Alkyllithium Reagents

Organolithium reagents are organometallic compounds characterized by a direct carbon-lithium bond. The significant difference in electronegativity between carbon and lithium results in a highly polar C-Li bond, where the carbon atom bears a substantial negative charge.[1] This makes organolithium reagents exceptionally strong bases and potent nucleophiles, rendering them invaluable in organic synthesis.[1] They are widely utilized in the pharmaceutical industry for the construction of complex carbon skeletons and in the production of elastomers through anionic polymerization.[1][2]

While shorter-chain alkyllithiums like n-butyllithium and methyllithium are commercially available, longer-chain variants such as tridecyl lithium are typically prepared in situ for specific synthetic needs.

Molecular Structure and Properties

The precise molecular structure of tridecyl lithium is not empirically documented in public databases. However, based on the known behavior of simple alkyllithium compounds, it would exist as aggregates in both solution and solid states.[1] In non-polar hydrocarbon solvents, alkyllithiums commonly form tetrameric or hexameric clusters.[3] For instance, methyllithium, ethyllithium, and tert-butyllithium are known to exist as tetramers ([RLi]₄).[1]

Table 1: General Properties of Alkyllithium Reagents

| Property | Description |

| Chemical Formula | C₁₃H₂₇Li (for tridecyl lithium) |

| Appearance | Typically colorless to pale yellow solutions in hydrocarbon solvents. |

| Solubility | Soluble in hydrocarbon solvents (e.g., pentane, hexane, cyclohexane) and etheral solvents (e.g., diethyl ether, THF).[4] |

| Reactivity | Highly reactive, pyrophoric (ignites spontaneously in air), and reacts violently with water and other protic solvents.[5][6] |

| Basicity | Extremely strong bases, capable of deprotonating a wide range of organic compounds, including alkanes and arenes.[3] |

| Aggregation State | Exist as aggregates (dimers, tetramers, hexamers) in solution, the degree of which depends on the solvent and the alkyl group.[3] |

Table 2: Approximate pKa Values of Hydrocarbons and the Basicity of their Conjugate Bases (Alkyllithiums) [7]

| Acid (Hydrocarbon) | Approximate pKa | Conjugate Base (Organolithium) |

| Methane | 48 | Methyllithium (MeLi) |

| n-Butane | ~50 | n-Butyllithium (n-BuLi) |

| Isobutane | >51 | tert-Butyllithium (t-BuLi) |

| Benzene | 43 | Phenyllithium (PhLi) |

| Toluene | 40 | Benzyllithium (TolLi) |

This table illustrates the extremely weak acidity of alkanes, which corresponds to the exceptionally strong basicity of their alkyllithium conjugate bases.

Experimental Protocols

3.1. General Safety and Handling Precautions

Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[5][7] All glassware must be rigorously dried, and solvents must be anhydrous. Personal protective equipment, including fire-resistant lab coats, safety glasses, and gloves, is mandatory.

3.2. Synthesis of Tridecyl Lithium (General Protocol)

Tridecyl lithium can be prepared by the reaction of an appropriate tridecyl halide with lithium metal.

Reaction: 2 Li + C₁₃H₂₇X → C₁₃H₂₇Li + LiX (where X = Cl, Br, I)

Materials:

-

1-Chlorotridecane (or 1-bromotridecane)

-

Lithium metal (as a dispersion or freshly cut pieces)

-

Anhydrous solvent (e.g., pentane or hexane)

-

Inert gas supply (argon or nitrogen)

-

Dry, multi-necked round-bottom flask with a magnetic stirrer, condenser, and dropping funnel

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

Add the lithium metal to the reaction flask containing the anhydrous solvent.

-

Slowly add a solution of 1-chlorotridecane in the same anhydrous solvent to the stirred suspension of lithium metal.

-

The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure complete conversion.

-

The resulting solution of tridecyl lithium is then used directly for the subsequent reaction. The concentration can be determined by titration (e.g., Gilman titration).

Diagram 1: Logical Workflow for the Synthesis of Tridecyl Lithium

Caption: A generalized workflow for the laboratory-scale synthesis of tridecyl lithium.

3.3. Nucleophilic Addition to a Carbonyl Compound

A primary application of alkyllithium reagents is the formation of new carbon-carbon bonds via nucleophilic addition to carbonyls.[1]

Reaction: C₁₃H₂₇Li + R₂C=O → (C₁₃H₂₇)R₂C-O⁻Li⁺ (C₁₃H₂₇)R₂C-O⁻Li⁺ + H₃O⁺ → (C₁₃H₂₇)R₂C-OH + Li⁺

Procedure:

-

Cool the prepared solution of tridecyl lithium to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

Slowly add a solution of the aldehyde or ketone in an anhydrous etheral solvent (e.g., THF) to the stirred tridecyl lithium solution.

-

Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting alcohol by chromatography or distillation.

Diagram 2: Signaling Pathway for Nucleophilic Addition

Caption: Reaction pathway for the addition of tridecyl lithium to a ketone.

Applications in Drug Development

The ability of organolithium reagents to form carbon-carbon bonds with high efficiency and stereoselectivity makes them crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8] Long-chain alkyl groups are often incorporated into drug molecules to modulate their lipophilicity, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.

For example, the addition of a tridecyl group to a pharmacophore could be a key step in a synthetic route to a novel therapeutic agent. The use of chiral ligands in conjunction with organolithium reagents can facilitate asymmetric synthesis, leading to the production of enantiomerically pure drugs.[1]

Conclusion

Tridecyl lithium, as a representative long-chain alkyllithium reagent, is a powerful tool for researchers in organic synthesis and drug development. While not a stock chemical, its in situ preparation provides access to a highly reactive nucleophile and a strong base for the construction of complex molecular architectures. A thorough understanding of its properties and strict adherence to safe handling protocols are essential for its successful and safe utilization in the laboratory. The principles and protocols outlined in this guide are broadly applicable to other long-chain alkyllithium reagents and underscore their continued importance in modern chemical science.

References

- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.it [fishersci.it]

- 4. sites.wp.odu.edu [sites.wp.odu.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organolithium reagents in pharmaceutical asymmetric processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tridecyl Lithium: A Technical Guide to a Novel Organometallic Reagent

Introduction

Tridecyl lithium (CH₃(CH₂)₁₂Li) is an emerging, long-chain organometallic reagent. While not as commonly utilized as shorter-chain alkyllithiums like n-butyllithium, its unique properties offer potential advantages in specific synthetic applications. This technical guide provides an in-depth overview of tridecyl lithium, including its synthesis, properties, and potential applications, drawing upon the well-established chemistry of long-chain alkyllithium reagents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Synthesis of Tridecyl Lithium

Tridecyl lithium can be synthesized through two primary methods: the direct reaction of a tridecyl halide with lithium metal or via a metal-halogen exchange reaction.

1. Reaction with Lithium Metal

The most direct route to tridecyl lithium is the reaction of a tridecyl halide (typically bromide or chloride) with lithium metal.[1][2] This reaction is typically carried out in a non-polar solvent such as pentane or hexane.[3] The reaction proceeds on the surface of the lithium metal.[2]

Caption: Synthesis of Tridecyl Lithium.

2. Metal-Halogen Exchange

An alternative method for the preparation of tridecyl lithium is through a metal-halogen exchange reaction.[4][5] This involves reacting a tridecyl halide with a commercially available alkyllithium reagent, such as n-butyllithium or tert-butyllithium.[6] This exchange is typically very fast, even at low temperatures.[6]

Properties of Tridecyl Lithium

The properties of tridecyl lithium are largely inferred from the known characteristics of other long-chain alkyllithium compounds.

Physical Properties

| Property | Expected Value/Characteristic |

| Appearance | Colorless to pale yellow solution |

| Solubility | Soluble in hydrocarbon solvents (e.g., hexane, pentane, toluene).[7] |

| Aggregation | Likely to exist as aggregates (tetramers or hexamers) in hydrocarbon solvents.[8] |

Chemical Properties

| Property | Description |

| Basicity | A very strong base, capable of deprotonating a wide range of weakly acidic protons.[9][10] |

| Nucleophilicity | A potent nucleophile that will add to a variety of electrophiles, including carbonyls and epoxides.[11] |

| Stability | Thermally unstable, especially in etheric solvents.[12] Solutions are typically stored at low temperatures.[11] |

| Reactivity | Highly reactive towards protic sources, including water, alcohols, and amines.[9] Pyrophoric in air.[11] |

Experimental Protocols

Protocol 1: Synthesis of Tridecyl Lithium from Tridecyl Bromide

Materials:

-

Tridecyl bromide

-

Lithium metal dispersion (containing 1% sodium)

-

Anhydrous hexane

-

Argon gas supply

-

Schlenk line and associated glassware

Procedure:

-

All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of argon.

-

Lithium metal dispersion is weighed in a glovebox and transferred to a three-necked flask equipped with a mechanical stirrer, a condenser, and an argon inlet.

-

Anhydrous hexane is added to the flask via cannula.

-

The mixture is stirred vigorously to ensure a clean lithium surface.

-

A solution of tridecyl bromide in anhydrous hexane is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The reaction mixture is allowed to stand for the lithium bromide byproduct to precipitate.[13][14]

-

The supernatant containing the tridecyl lithium solution is carefully transferred via cannula to a clean, dry storage vessel under argon.

-

The concentration of the tridecyl lithium solution should be determined by titration before use.[12]

Protocol 2: Reaction of Tridecyl Lithium with an Aldehyde

Materials:

-

Tridecyl lithium solution in hexane

-

An aldehyde (e.g., benzaldehyde)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Argon gas supply

-

Schlenk line and associated glassware

Procedure:

-

A solution of the aldehyde in anhydrous diethyl ether is prepared in a three-necked flask under an argon atmosphere and cooled to -78 °C in a dry ice/acetone bath.

-

The tridecyl lithium solution is added dropwise to the stirred aldehyde solution via syringe.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the aldehyde.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude secondary alcohol.

-

The product can be purified by column chromatography.

Caption: Reaction of Tridecyl Lithium with an Aldehyde.

Applications in Synthesis

The long alkyl chain of tridecyl lithium imparts specific properties that can be advantageous in certain synthetic contexts:

-

Increased Lipophilicity: The tridecyl group can enhance the solubility of intermediates and products in non-polar organic solvents.

-

Steric Effects: The bulky nature of the tridecyl group may influence the stereochemical outcome of reactions.

-

Polymerization Initiator: Long-chain alkyllithiums can serve as initiators in anionic polymerization processes.[15][16][17]

Safe Handling and Storage

Tridecyl lithium, like all organolithium reagents, is highly reactive and pyrophoric.[11] It must be handled with extreme care under an inert atmosphere (argon or nitrogen) using air-free techniques.[9]

Safe Handling Workflow:

Caption: Safe Handling Workflow for Tridecyl Lithium.

Storage:

Solutions of tridecyl lithium should be stored in a cool, dry place, away from sources of ignition.[11] The container should be tightly sealed under an inert atmosphere. Over time, alkyllithium reagents can degrade, leading to a decrease in concentration.[12] It is therefore recommended to titrate the solution periodically to determine its exact molarity.[12]

Conclusion

Tridecyl lithium represents a potentially valuable tool for synthetic chemists, particularly in applications where its long alkyl chain can be leveraged to control solubility, steric interactions, or to initiate polymerization. While its handling requires stringent safety precautions due to its pyrophoric nature, its utility as a strong base and nucleophile makes it a reagent of interest for specialized synthetic challenges. Further research into the specific reactivity and applications of tridecyl lithium will undoubtedly uncover new opportunities for this novel organometallic compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. hwpi.harvard.edu [hwpi.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.it [fishersci.it]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.saylor.org [resources.saylor.org]

- 11. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 12. people.uniurb.it [people.uniurb.it]

- 13. Lithium bromide [himedialabs.com]

- 14. Lithium Bromide | BrLi | CID 82050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US5521309A - Tertiary-amino allyl-or xylyl-lithium initiators and method of preparing same - Google Patents [patents.google.com]

- 16. Ring-opening polymerization by lithium catalysts: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Tridecyl Lithium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tridecyl lithium (CH₃(CH₂)₁₂Li) is a long-chain n-alkyllithium compound. Like other organolithium reagents, it is a powerful nucleophile and base, finding potential applications in organic synthesis, including in the development of pharmaceutical compounds. A thorough understanding of its structure and purity, which can be elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is critical for its effective and reproducible use. This guide outlines the expected spectroscopic features of tridecyl lithium and provides generalized experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing organolithium reagents. It provides detailed information about the carbon and proton environments within the molecule and, importantly, insights into the aggregation state of the compound in solution.[1] Alkyllithiums are known to form aggregates (e.g., tetramers, hexamers) in non-polar solvents, which significantly influences their reactivity and spectroscopic properties.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of tridecyl lithium is expected to show signals corresponding to the different methylene groups and the terminal methyl group. Due to the influence of the electropositive lithium atom, the protons on the α-carbon (the carbon directly bonded to lithium) are expected to be the most deshielded and appear at the lowest field among the aliphatic signals.

Table 1: Hypothetical ¹H NMR Data for Tridecyl Lithium in a Hydrocarbon Solvent

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| α-CH₂ | ~1.0 - 1.5 | t |

| β-CH₂ | ~1.3 - 1.6 | m |

| (CH₂)₉ | ~1.2 - 1.4 | m |

| ω-CH₃ | ~0.8 - 0.9 | t |

Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature due to changes in aggregation state. The values presented are estimations.

Expected ¹³C NMR Spectrum

¹³C NMR spectroscopy is particularly informative for alkyllithiums. The α-carbon signal is characteristically shifted to a low field. Furthermore, coupling between the α-carbon and the lithium nucleus (⁶Li, I=1; ⁷Li, I=3/2) can provide direct evidence of the C-Li bond and information about the aggregation state.[1] For instance, a 1:1:1:1 quartet for a ¹³C-⁷Li coupling would indicate a monomeric species, while more complex splitting patterns would suggest higher-order aggregates.

Table 2: Hypothetical ¹³C NMR Data for Tridecyl Lithium in a Hydrocarbon Solvent

| Carbon | Expected Chemical Shift (δ, ppm) |

| α-C | ~10 - 20 |

| β-C | ~30 - 35 |

| Internal (CH₂)₉ | ~22 - 32 |

| ω-C | ~14 |

Note: These are estimated chemical shift ranges. The observation of ¹³C-Li coupling would require the use of ⁶Li-enriched material for simpler spectra due to the smaller quadrupole moment of ⁶Li compared to ⁷Li.[2]

⁶Li and ⁷Li NMR Spectroscopy

Direct observation of the lithium nucleus can provide valuable information about the electronic environment and aggregation of the organolithium species. Different aggregation states (e.g., dimer, tetramer) can give rise to distinct signals in the ⁶Li or ⁷Li NMR spectrum, particularly at low temperatures.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule. For alkyllithium compounds, the most characteristic vibrations are those associated with the C-Li bond. These are typically found in the far-infrared region of the spectrum and can be difficult to observe with standard instrumentation. However, IR spectroscopy is useful for monitoring the synthesis of alkyllithium reagents and for detecting the presence of impurities such as lithium alkoxides, which can form from the reaction with oxygen.

Table 3: Hypothetical IR Data for Tridecyl Lithium

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretching (alkyl) | 2850 - 2960 | Strong |

| C-H bending (alkyl) | 1375 - 1465 | Medium |

| C-Li stretching | 400 - 600 | Weak to Medium |

| C-Li bending | < 400 | Weak |

Note: The C-Li vibrational modes are estimations based on data for other alkyllithiums. The presence of alkoxide impurities would be indicated by a strong C-O stretching band around 1050-1150 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data for organolithium reagents requires rigorous experimental techniques due to their high reactivity towards air and moisture.

General Sample Preparation for NMR and IR Spectroscopy

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Solvent: Anhydrous, aprotic solvents are required. For NMR, deuterated solvents that have been dried over a suitable agent (e.g., potassium metal) and vacuum distilled should be used. Hydrocarbon solvents like cyclohexane-d₁₂ or benzene-d₆ are common choices.

-

NMR Tube Preparation: An NMR tube is flame-dried under vacuum and backfilled with an inert gas. The sample is then transferred to the NMR tube via cannula or syringe. A sealed NMR tube is recommended for long-term experiments.

-

IR Cell Preparation: A liquid IR cell with windows transparent in the region of interest (e.g., KBr for mid-IR, polyethylene for far-IR) is assembled in a glovebox. The cell is filled with the sample solution via syringe.

Synthesis of Tridecyl Lithium

A common method for the preparation of alkyllithium reagents is the reaction of the corresponding alkyl halide with lithium metal.[3]

Caption: Synthesis of Tridecyl Lithium.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an alkyllithium reagent like tridecyl lithium.

Caption: Spectroscopic Characterization Workflow.

Conclusion

While specific, experimentally determined spectroscopic data for tridecyl lithium are not currently available in the reviewed literature, a comprehensive understanding of its expected NMR and IR characteristics can be derived from the extensive studies on other n-alkyllithium compounds. The successful characterization of tridecyl lithium relies on careful, anaerobic handling techniques and a multi-spectroscopic approach, with ¹³C and ⁶Li NMR being particularly powerful for elucidating its structure and aggregation state in solution. The hypothetical data and general protocols provided in this guide serve as a valuable resource for researchers working with or planning to synthesize this and other long-chain alkyllithium reagents.

References

An In-depth Technical Guide on Tridecyl Lithium: Discovery, Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tridecyl lithium, a long-chain alkyllithium reagent. Although specific literature on tridecyl lithium is scarce, this document extrapolates its properties and reactivity from the well-established chemistry of homologous long-chain alkyllithium compounds. The guide covers the historical context of organolithium chemistry, detailed synthesis protocols, tabulated physical and chemical properties, and key applications, with a focus on its role as a potent nucleophile and initiator in organic synthesis and polymer chemistry. Methodologies for key reactions are detailed, and logical relationships in its synthesis and reactivity are visualized through diagrams.

Introduction and Historical Context

While a specific discovery narrative for "tridecyl lithium" is not prominent in the scientific literature, its existence and reactivity can be understood within the broader history of organolithium chemistry. The pioneering work of scientists like Karl Ziegler, Georg Wittig, and Henry Gilman in the 1930s laid the foundation for the synthesis and application of organolithium reagents. These compounds, characterized by a highly polar carbon-lithium bond, were found to be exceptionally strong bases and nucleophiles, surpassing the reactivity of Grignard reagents in many synthetic transformations.

Long-chain alkyllithium reagents, such as tridecyl lithium, are part of this versatile class of compounds. They are valued for their ability to introduce a long alkyl chain into a molecule and for their utility as initiators in anionic polymerization. The absence of specific literature on tridecyl lithium likely reflects its niche applications rather than a lack of chemical viability. This guide will, therefore, present its characteristics based on the established principles and data available for similar long-chain alkyllithium compounds.

Synthesis of Tridecyl Lithium

The most common and direct method for the synthesis of tridecyl lithium is the reaction of a tridecyl halide with lithium metal. This reaction is typically carried out in an inert hydrocarbon solvent under an inert atmosphere to prevent the degradation of the highly reactive organolithium product.

General Synthesis Pathway

The synthesis involves the reductive metallation of a tridecyl halide, typically 1-chlorotridecane or 1-bromotridecane, with two equivalents of lithium metal. One equivalent of lithium forms the alkyllithium, while the second equivalent reacts with the halogen to form lithium halide.

Caption: General reaction scheme for the synthesis of tridecyl lithium.

Detailed Experimental Protocol: Synthesis of a Long-Chain Alkyllithium (Adapted for Tridecyl Lithium)

This protocol is adapted from established procedures for the synthesis of similar long-chain alkyllithium reagents, such as n-octyllithium.

Materials:

-

1-Chlorotridecane (1 equivalent)

-

Lithium metal, fine wire or dispersion in mineral oil (2.2 equivalents)

-

Anhydrous n-hexane

-

Inert gas (Argon or Nitrogen)

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet.

-

Schlenk line or glovebox for maintaining an inert atmosphere.

-

Cannula for liquid transfers.

Procedure:

-

Preparation of Lithium: Under an inert atmosphere, the lithium metal is washed with anhydrous hexane to remove the mineral oil and then cut into small pieces.

-

Reaction Setup: The flask is charged with the freshly cut lithium metal and anhydrous n-hexane. The mixture is stirred to create a fine dispersion.

-

Addition of Alkyl Halide: A solution of 1-chlorotridecane in anhydrous n-hexane is added dropwise to the stirred lithium dispersion at a rate that maintains a gentle reflux. The reaction is exothermic, and the rate of addition should be controlled to prevent a runaway reaction.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours to ensure complete conversion. The formation of the alkyllithium is often indicated by the appearance of a slightly colored (often yellowish) solution and the disappearance of the metallic lithium.

-

Filtration and Storage: The resulting solution of tridecyl lithium is allowed to stand for the lithium chloride precipitate to settle. The supernatant is then carefully transferred via cannula to a clean, dry, and inert-atmosphere storage vessel. The concentration of the alkyllithium solution should be determined by titration (e.g., Gilman double titration) before use.

Physical and Chemical Properties

| Property | Expected Value / Description for Tridecyl Lithium | Data for Homologous Compounds (n-Butyllithium, n-Hexyllithium) |

| Physical State | Likely a waxy solid or viscous liquid at STP | n-Butyllithium: Colorless to pale yellow liquid[1] |

| Molecular Formula | C₁₃H₂₇Li | C₄H₉Li, C₆H₁₃Li |

| Molecular Weight | 190.31 g/mol | 64.06 g/mol , 92.11 g/mol |

| Melting Point | Expected to be higher than shorter-chain analogs | n-Butyllithium: -76 °C[1] |

| Boiling Point | Decomposes upon heating | Decomposes upon heating |

| Solubility | Soluble in hydrocarbon solvents (e.g., hexane, pentane, toluene) and ethers (e.g., diethyl ether, THF). Insoluble in water. | Soluble in hydrocarbons and ethers[1] |

| Stability | Thermally unstable, decomposes over time. Solutions are pyrophoric upon exposure to air. Reacts violently with water. | Shorter-chain alkyllithiums are highly reactive and pyrophoric[1] |

| Reactivity | Strong base and nucleophile | Strong bases and nucleophiles |

Key Reactions and Applications

Tridecyl lithium, as a typical alkyllithium reagent, is expected to participate in a variety of synthetic transformations. Its primary utility lies in its strong basicity and nucleophilicity.

Nucleophilic Addition to Carbonyl Compounds

One of the most common applications of alkyllithium reagents is their addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the alkyllithium on the electrophilic carbonyl carbon.

Caption: Mechanism of nucleophilic addition of tridecyl lithium to an aldehyde.

Experimental Protocol: Nucleophilic Addition of n-Butyllithium to Benzaldehyde (Adapted for Tridecyl Lithium)

This protocol is based on the well-documented reaction of n-butyllithium with benzaldehyde.

Materials:

-

Benzaldehyde (1 equivalent)

-

Tridecyl lithium solution in hexane (1.1 equivalents)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Inert gas (Argon or Nitrogen)

Apparatus:

-

A flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet.

-

Schlenk line or glovebox.

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of benzaldehyde in anhydrous diethyl ether is placed in the reaction flask and cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Alkyllithium: The tridecyl lithium solution is added dropwise to the stirred benzaldehyde solution. The reaction progress can be monitored by TLC.

-

Quenching: After the reaction is complete, the mixture is slowly warmed to 0 °C and then quenched by the careful addition of saturated aqueous ammonium chloride solution.

-

Workup: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

Purification: The crude product can be purified by column chromatography or distillation.

Anionic Polymerization

Long-chain alkyllithium reagents are effective initiators for the anionic polymerization of various monomers, such as styrene and dienes (e.g., isoprene, butadiene).[2][3] The initiation step involves the addition of the alkyllithium to the monomer, generating a new carbanionic species that propagates the polymer chain. This "living" polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Caption: Workflow for anionic polymerization initiated by tridecyl lithium.

Experimental Protocol: Anionic Polymerization of Styrene Initiated by n-Butyllithium (Adapted for Tridecyl Lithium)

This protocol is a generalized procedure for the living anionic polymerization of styrene.

Materials:

-

Styrene, freshly distilled and purified

-

Tridecyl lithium solution in hexane

-

Anhydrous toluene or benzene

-

Methanol (for termination)

-

Inert gas (Argon or Nitrogen)

Apparatus:

-

A flame-dried, sealed reaction vessel with a magnetic stirrer and break-seals for reagent addition.

-

High-vacuum line.

Procedure:

-

Solvent and Monomer Purification: Toluene and styrene are rigorously purified by standard procedures to remove all traces of water and other protic impurities.

-

Reaction Setup: The reaction vessel is evacuated and filled with inert gas. The purified solvent is then distilled into the vessel under vacuum.

-

Initiation: A precise amount of the standardized tridecyl lithium solution is added to the solvent. The purified styrene monomer is then introduced. The initiation is often rapid, and the solution may develop a color characteristic of the polystyryl anion.

-

Propagation: The polymerization is allowed to proceed at a controlled temperature. The reaction is typically exothermic.

-

Termination: Once the desired molecular weight is achieved (or the monomer is consumed), the "living" polymer chains are terminated by the addition of a protic agent, such as methanol.

-

Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Conclusion

Tridecyl lithium, while not a commonly cited reagent, represents a valuable member of the long-chain alkyllithium family. Based on the well-established chemistry of its homologs, it is a potent nucleophile and a strong base, useful for the synthesis of complex organic molecules and for initiating anionic polymerization. The protocols and data presented in this guide, extrapolated from related compounds, provide a solid foundation for researchers and scientists to explore the potential applications of tridecyl lithium in their respective fields. As with all organolithium reagents, proper handling under inert and anhydrous conditions is paramount for safe and successful experimentation.

References

Theoretical Frameworks for the Aggregation of Tridecyl Lithium: A Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organolithium reagents are pivotal in modern organic synthesis, yet their reactivity and selectivity are intrinsically linked to their aggregation state in solution. While extensive research has elucidated the aggregation behavior of short-chain alkyllithiums, theoretical studies specifically targeting long-chain analogues such as tridecyl lithium are less common. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study the aggregation of organolithium compounds, using data from analogous systems to infer the likely behavior of tridecyl lithium. We will explore the fundamental principles of organolithium aggregation, the computational techniques used to model these phenomena, and the influence of solvent effects, presenting a robust framework for understanding and predicting the solution-state structure of tridecyl lithium.

Introduction to Organolithium Aggregation

Organolithium compounds, including tridecyl lithium, have a strong tendency to form aggregates in solution. This aggregation is a result of the highly polar carbon-lithium bond, which leads to the formation of electron-deficient lithium centers and electron-rich carbon centers. To stabilize this charge separation, organolithium species self-assemble into clusters of varying sizes, such as dimers, tetramers, and hexamers. The degree of aggregation is influenced by several factors, including the steric bulk of the alkyl group, the polarity of the solvent, and the presence of coordinating ligands. Understanding the equilibrium between these different aggregate states is crucial, as the reactivity of the organolithium reagent is often dependent on its aggregation number; lower aggregates are generally more reactive.

Theoretical and Computational Methodologies

The study of organolithium aggregation heavily relies on computational quantum chemistry.[1] Density Functional Theory (DFT) is a widely used method for these investigations, offering a good balance between computational cost and accuracy.

Key Computational Approaches

-

Density Functional Theory (DFT): This is the most common method for calculating the structures and energies of organolithium aggregates. Functionals such as B3LYP and M06 are frequently employed.[2]

-

Ab Initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used for more accurate energy calculations, often as a benchmark for DFT results.[3]

-

Solvation Models: The inclusion of solvent effects is critical for accurately modeling aggregation in solution.

-

Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant.

-

Discrete/Continuum Models: This approach combines explicit solvent molecules coordinated to the lithium centers with a continuum model for the bulk solvent, providing a more detailed picture of the immediate solvation shell.[3]

-

Typical Experimental/Computational Workflow

The theoretical investigation of organolithium aggregation typically follows a structured workflow. This process involves identifying potential aggregate structures, optimizing their geometries, and calculating their relative energies to determine the most stable forms in a given environment.

Aggregation States of Alkyllithiums: A Summary of Theoretical Data

Table 1: Calculated Relative Energies of nBuLi Aggregates in Different Media

| Aggregate | Gas Phase (kcal/mol) | Hexane (kcal/mol) | THF (kcal/mol) |

| (nBuLi)₂ | 0.0 | 0.0 | -5.2 |

| (nBuLi)₄ | -25.1 | -22.0 | 0.0 |

| (nBuLi)₆ | -40.5 | -35.0 | 15.3 |

Data is illustrative and based on trends reported in computational studies of nBuLi. Actual values can vary with the level of theory.

Table 2: Calculated Relative Energies of Lithium Carbamate Aggregates in the Gas Phase

| Aggregate | LiCH₂OCON(CH₃)₂ (kcal/mol) | LiCHPhOCON(CH₃)₂ (kcal/mol) |

| Monomer | 28.3 | 15.2 |

| Dimer | 0.0 | 0.0 |

| Tetramer | -15.6 | Not stable |

Data adapted from computational studies on lithium carbamates, illustrating the effect of steric hindrance on aggregation.[4]

Signaling Pathways and Equilibria in Solution

The aggregation of tridecyl lithium in solution is not a static phenomenon but rather a dynamic equilibrium between different aggregate species. The position of this equilibrium is dictated by the thermodynamics of the system, with solvent playing a crucial role. In non-polar solvents like hexane, higher aggregates are generally favored, while in coordinating solvents like tetrahydrofuran (THF), solvent molecules compete for coordination to the lithium centers, favoring smaller aggregates.

Conclusion

The aggregation state of tridecyl lithium is a critical parameter influencing its reactivity in organic synthesis. While direct experimental or theoretical data for this specific long-chain alkyllithium is limited, a robust theoretical framework exists based on studies of analogous organolithium compounds. By applying established computational methodologies such as DFT with appropriate solvation models, researchers can predict the likely aggregation behavior of tridecyl lithium in various solvent systems. This knowledge is instrumental in controlling reaction outcomes and developing novel synthetic protocols. Future computational studies are encouraged to focus on long-chain alkyllithiums to further refine our understanding of their solution-state behavior.

References

Methodological & Application

Application Notes and Protocols: Tridecyl Lithium in Anionic Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, narrow molecular weight distributions, and controlled functionalities.[1][2] The process is initiated by a nucleophilic attack on a monomer, and in the case of non-polar monomers like styrene and dienes, organolithium compounds are the initiators of choice.[3][4] Tridecyl lithium, a long-chain alkyllithium, serves as an effective initiator for such polymerizations. Its long alkyl chain can influence its solubility and aggregation state in hydrocarbon solvents, potentially offering advantages in certain polymerization systems. These notes provide an overview of the applications and detailed protocols for using tridecyl lithium in anionic polymerization.

Anionic polymerization proceeds via initiation, propagation, and termination steps. In the absence of impurities, the termination step is absent, leading to "living" polymers where the polymer chains remain active.[5] This living nature allows for the synthesis of block copolymers by sequential monomer addition. The molecular weight of the resulting polymer can be predicted based on the molar ratio of the monomer to the initiator.[2]

Key Applications

The use of tridecyl lithium as an initiator in anionic polymerization allows for the synthesis of a variety of polymers with tailored properties:

-

Homopolymers: Synthesis of well-defined homopolymers such as polystyrene and poly(dienes) (e.g., polybutadiene, polyisoprene) with low polydispersity.

-

Block Copolymers: The living nature of the polymerization enables the sequential addition of different monomers to create block copolymers, which are crucial for applications in nanotechnology, drug delivery, and thermoplastic elastomers.

-

Functionalized Polymers: The living anionic chain ends can be reacted with various electrophiles to introduce specific functional groups at the chain end.[2]

Experimental Protocols

1. General Considerations for Anionic Polymerization

Anionic polymerization is highly sensitive to impurities such as water, oxygen, and carbon dioxide. Therefore, stringent anhydrous and anaerobic conditions are paramount. All solvents and monomers must be rigorously purified, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

2. Synthesis of Tridecyl Lithium Initiator

Tridecyl lithium can be synthesized via the reaction of tridecyl halide (e.g., tridecyl chloride or bromide) with lithium metal in a hydrocarbon solvent.

Materials:

-

Tridecyl chloride (or bromide)

-

Lithium metal (dispersion or wire)

-

Anhydrous hexane or cyclohexane

-

Schlenk flask and other appropriate glassware

Procedure:

-

Under an inert atmosphere, add lithium metal to a Schlenk flask containing a magnetic stir bar.

-

Add anhydrous hexane to the flask.

-

Slowly add a solution of tridecyl chloride in anhydrous hexane to the stirred lithium dispersion.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

After the reaction is complete, allow the lithium chloride precipitate to settle.

-

The resulting tridecyl lithium solution can be carefully cannulated to another Schlenk flask for storage or immediate use.

-

The concentration of the alkyllithium solution should be determined by titration (e.g., Gilman double titration) before use.

3. Anionic Polymerization of Styrene

This protocol describes the synthesis of polystyrene using tridecyl lithium as the initiator.

Materials:

-

Purified styrene

-

Anhydrous cyclohexane (or other hydrocarbon solvent)

-

Tridecyl lithium solution of known concentration

-

Methanol (for termination)

Procedure:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

-

Inject the desired amount of anhydrous cyclohexane into the flask.

-

Inject the purified styrene monomer into the solvent.

-

Initiate the polymerization by adding a calculated amount of the tridecyl lithium solution via syringe. The solution will typically develop a characteristic color (e.g., orange-red for polystyryllithium).

-

Allow the polymerization to proceed at the desired temperature (e.g., 40-50°C) for a specific time. The reaction time will depend on the target molecular weight and monomer concentration.

-

Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

-

Filter and dry the resulting polystyrene under vacuum.

4. Anionic Polymerization of Butadiene

This protocol outlines the synthesis of polybutadiene. The microstructure of polybutadiene (cis-1,4, trans-1,4, and 1,2-vinyl content) is highly dependent on the solvent system. In non-polar solvents like cyclohexane, a high 1,4-content is typically obtained.

Materials:

-

Purified butadiene

-

Anhydrous cyclohexane

-

Tridecyl lithium solution of known concentration

-

Methanol containing an antioxidant (e.g., BHT)

Procedure:

-

In a pressure-rated reactor assembled under an inert atmosphere, add anhydrous cyclohexane.

-

Condense a known amount of butadiene gas into the cooled reactor.

-

Add the calculated amount of tridecyl lithium initiator to start the polymerization.

-

Allow the reaction to proceed at a controlled temperature (e.g., 50°C).

-

After the desired conversion is reached, terminate the polymerization by adding methanol containing an antioxidant.

-

The polymer can be recovered by solvent evaporation or precipitation in a non-solvent.

Data Presentation

The molecular weight of polymers synthesized via living anionic polymerization can be predicted and controlled by the stoichiometry of the reaction.

Table 1: Predicted vs. Experimental Molecular Weight of Polystyrene

| Sample | [Styrene] (mol/L) | [Tridecyl Lithium] (mmol/L) | Predicted Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) |

| PS-1 | 1.0 | 0.10 | 10,400 | 10,200 | 1.04 |

| PS-2 | 1.0 | 0.05 | 20,800 | 21,100 | 1.05 |

| PS-3 | 1.0 | 0.02 | 52,000 | 51,500 | 1.06 |

Predicted Mn = (mass of monomer / moles of initiator) + molecular weight of initiator alkyl group

Table 2: Effect of Polar Modifier on Polybutadiene Microstructure

| Sample | Solvent | Polar Modifier (THF) | 1,4-cis (%) | 1,4-trans (%) | 1,2-vinyl (%) |

| PB-1 | Cyclohexane | None | 35 | 55 | 10 |

| PB-2 | Cyclohexane | 1% | 15 | 35 | 50 |

| PB-3 | Cyclohexane | 10% | <10 | <20 | >70 |

Visualizations

Diagram 1: General Mechanism of Anionic Polymerization

Caption: Mechanism of anionic polymerization initiated by tridecyl lithium.

Diagram 2: Experimental Workflow for Anionic Polymerization

Caption: A typical workflow for an anionic polymerization experiment.

Diagram 3: Parameter-Property Relationships

Caption: Key relationships between experimental parameters and polymer properties.

References

Application Notes and Protocols: Tridecyl Lithium as an Initiator for Polyolefin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyllithium compounds are potent initiators for anionic polymerization, a process that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This control makes them invaluable in creating tailored polymeric materials for a variety of applications, including in the pharmaceutical and biomedical fields for drug delivery systems and medical devices.

While shorter-chain alkyllithiums like n-butyllithium and sec-butyllithium are commonly employed, there is growing interest in long-chain initiators such as tridecyl lithium. The longer alkyl chain of tridecyl lithium can offer unique properties to the initiator, such as increased solubility in hydrocarbon solvents and potentially influencing the aggregation state of the initiator, which in turn can affect polymerization kinetics and polymer microstructure.

These application notes provide a comprehensive overview of the theoretical application and plausible experimental protocols for utilizing tridecyl lithium as an initiator for the synthesis of polyolefins. It is important to note that while the fundamental principles of anionic polymerization are well-established, specific experimental data for tridecyl lithium as an initiator for olefin polymerization are not widely available in published literature. Therefore, the following protocols and data are based on the general knowledge of anionic polymerization initiated by long-chain alkyllithium compounds and should be considered as a starting point for experimental design and optimization.

Principle of Anionic Polymerization of Olefins Initiated by Tridecyl Lithium

Anionic polymerization of olefins, such as ethylene and propylene, with a tridecyl lithium initiator proceeds via a "living" polymerization mechanism under stringent anhydrous and anaerobic conditions. The initiation step involves the addition of the tridecyl carbanion to the olefin monomer, forming a new, longer-chain organolithium species. This new species then acts as the propagating center, sequentially adding more monomer units.

The key features of this process are:

-

Living Nature: In the absence of impurities, there are no inherent termination or chain transfer steps. The polymer chains will continue to grow as long as the monomer is available.

-

Controlled Molecular Weight: The number-average molecular weight (Mn) of the resulting polyolefin can be predicted based on the molar ratio of the monomer to the initiator.

-

Narrow Molecular Weight Distribution: Since all polymer chains are initiated simultaneously and grow at a similar rate, the resulting polymer has a very narrow molecular weight distribution, with a polydispersity index (PDI) approaching 1.0.

Experimental Protocols

General Considerations

Anionic polymerization is highly sensitive to impurities such as water, oxygen, and carbon dioxide. Therefore, all manipulations must be carried out using high-vacuum techniques or in an inert atmosphere (e.g., argon or nitrogen glovebox). All glassware should be rigorously cleaned and flame-dried under vacuum immediately before use. Solvents and monomers must be purified to remove any protic or electrophilic impurities.

Materials

-

Initiator: Tridecyl lithium (solution in a hydrocarbon solvent, e.g., hexane or cyclohexane)

-

Monomers: Ethylene or Propylene (polymerization grade, purified)

-

Solvent: Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane, cyclohexane, or toluene)

-

Terminating Agent: Degassed methanol or isopropanol

-

Inert Gas: High-purity argon or nitrogen

Protocol 1: Synthesis of Polyethylene using Tridecyl Lithium

-

Reactor Setup: Assemble a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet/outlet, a rubber septum, and a thermometer. Purge the reactor with high-purity argon for at least 30 minutes.

-

Solvent Addition: Transfer the desired volume of anhydrous cyclohexane into the reactor via a cannula under a positive pressure of argon.

-

Initiator Addition: Calculate the required amount of tridecyl lithium solution to achieve the target molecular weight. Inject the tridecyl lithium solution into the reactor through the septum using a gas-tight syringe.

-

Monomer Introduction: Pressurize the reactor with purified ethylene gas to the desired pressure (e.g., 1-10 atm). Maintain a constant ethylene pressure throughout the polymerization. The polymerization is typically exothermic, and the temperature should be monitored and controlled.

-

Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

-

Termination: Quench the polymerization by injecting a degassed terminating agent (e.g., methanol) into the reactor.

-

Polymer Isolation: Precipitate the polyethylene by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or isopropanol).

-

Purification and Drying: Filter the precipitated polymer, wash it several times with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Protocol 2: Synthesis of Polypropylene using Tridecyl Lithium

The protocol for polypropylene synthesis is similar to that of polyethylene, with the following modifications:

-

Monomer: Use purified liquid propylene, which can be condensed into the reactor at low temperature or introduced as a gas.

-

Temperature Control: The polymerization temperature can significantly influence the tacticity (stereochemistry) of the resulting polypropylene. Careful temperature control is crucial.

-

Solvent: Toluene is often used as a solvent for polypropylene synthesis.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of polyolefin synthesis using a long-chain alkyllithium initiator like tridecyl lithium. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Effect of Monomer-to-Initiator Ratio on Polyethylene Molecular Weight

| Entry | [Ethylene] (M) | [Tridecyl Lithium] (mM) | [M]/[I] Ratio | Mn ( g/mol , Theoretical) | Mn ( g/mol , GPC) | PDI (GPC) |

| 1 | 1.0 | 0.1 | 10,000 | 280,000 | 275,000 | 1.05 |

| 2 | 1.0 | 0.05 | 20,000 | 560,000 | 550,000 | 1.06 |

| 3 | 1.0 | 0.025 | 40,000 | 1,120,000 | 1,090,000 | 1.08 |

Table 2: Effect of Polymerization Time on Monomer Conversion and Molecular Weight

| Entry | Time (h) | Monomer Conversion (%) | Mn ( g/mol , GPC) | PDI (GPC) |

| 1 | 0.5 | 45 | 250,000 | 1.04 |

| 2 | 1.0 | 85 | 480,000 | 1.05 |

| 3 | 2.0 | >99 | 550,000 | 1.06 |

Visualizations

The following diagrams illustrate the logical workflow of the polymerization process and the initiation/propagation mechanism.

Caption: Experimental workflow for polyolefin synthesis using tridecyl lithium.

Caption: Mechanism of anionic polymerization of olefins initiated by tridecyl lithium.

Conclusion

Tridecyl lithium holds promise as a specialized initiator for the synthesis of polyolefins with tailored properties. Its long alkyl chain may provide advantages in solubility and initiator efficiency. The protocols and conceptual data presented here offer a solid foundation for researchers to explore the potential of tridecyl lithium in creating well-defined polyolefin architectures. As with any anionic polymerization, meticulous experimental technique is paramount to achieving the desired control over the polymerization process. Further research is necessary to fully elucidate the specific kinetics and polymer microstructures obtained with this long-chain initiator.

Application Notes and Protocols: Deprotonation Reactions Using Long-Chain Alkyllithium Reagents

A-Note-2025-10-31

Audience: Researchers, scientists, and drug development professionals.

Introduction to Alkyllithium Reagents in Deprotonation

Organolithium reagents (RLi) are highly reactive organometallic compounds characterized by a highly polarized carbon-lithium bond, which imparts significant carbanionic character to the carbon atom.[1][2] This makes them exceptionally strong bases capable of deprotonating a wide range of weakly acidic C-H, N-H, and O-H bonds.[3] Their utility in organic synthesis is vast, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.[1][4] Long-chain alkyllithium reagents, such as the subject of this note, tridecyl lithium, are expected to exhibit similar reactivity to more common reagents like n-butyllithium (n-BuLi), albeit with potential differences in solubility and steric hindrance.

The basicity of alkyllithium reagents is substantial, with the pKa of their conjugate acids (alkanes) being in the range of 45-50.[5] This allows for the deprotonation of substrates that are inaccessible to many other bases.[3]

Applications in Organic Synthesis and Drug Development

The primary application of alkyllithium reagents in deprotonation reactions is the generation of nucleophilic intermediates. These reactions are foundational in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Key Applications Include:

-

Generation of Carbon Nucleophiles: Deprotonation of terminal alkynes, activated C-H bonds (e.g., adjacent to carbonyls, nitriles, or sulfones), and aromatic C-H bonds (ortho-lithiation) creates potent carbon nucleophiles for subsequent alkylation, acylation, or addition reactions.[1][6]

-

Formation of Lithium Amides, Alkoxides, and Thiolates: Deprotonation of amines, alcohols, and thiols generates the corresponding lithium salts, which are valuable reagents in their own right as bases or nucleophiles.

-

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group on an aromatic ring to guide deprotonation to the adjacent ortho position, enabling regioselective functionalization.[1][6] This is of particular importance in the synthesis of substituted aromatic and heteroaromatic compounds prevalent in medicinal chemistry.

Quantitative Data: Substrate Acidity

The feasibility of a deprotonation reaction is determined by the relative acidities of the substrate and the conjugate acid of the organolithium reagent. The following table provides approximate pKa values for various substrates commonly deprotonated by alkyllithium reagents.

| Substrate Class | Example | Approximate pKa | Deprotonation Feasible with RLi? |

| Terminal Alkyne | Phenylacetylene | 25 | Yes |

| Ketone (α-proton) | Acetone | 20 | Yes |

| Ester (α-proton) | Ethyl acetate | 25 | Yes |

| Amine | Diisopropylamine | 36 | Yes |

| Thiol | Thiophenol | 6.5 | Yes |

| Alcohol | Ethanol | 16 | Yes |

| Aromatic C-H | Benzene | 43 | Yes (slow) |

| Alkane | Methane | 50 | No (equilibrium) |

Note: pKa values can vary depending on the solvent and other reaction conditions.

Experimental Protocols

Safety Precaution: Alkyllithium reagents are pyrophoric and react violently with water and air.[7][8] All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).

General Protocol for Deprotonation of a Weakly Acidic C-H Bond